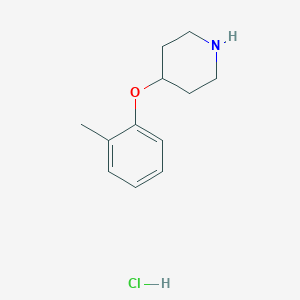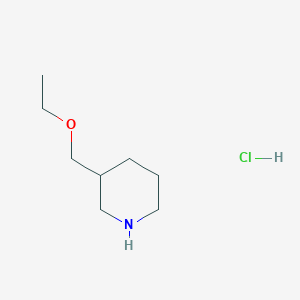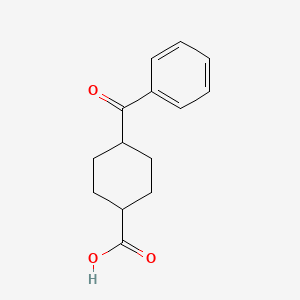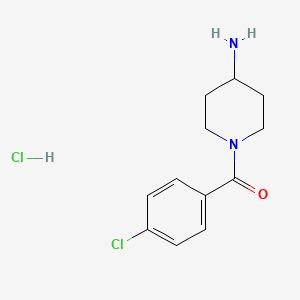
4-(4-Aminophenyl)-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Aminophenyl)-1,3-dioxan-5-ol is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Solvating and Derivatizing Agents
4-(4-Aminophenyl)-1,3-dioxan-5-ol and its derivatives are utilized as chiral solvating agents (CSA) for the enantiomeric excess determination of compounds bearing an acidic proton through 1H NMR spectroscopy. They also serve as chiral derivatizing agents (CDAs) due to their rigid conformation, aiding in determining absolute configurations (Enders, Thomas, & Runsink, 1999).
Reprocessable Epoxy Networks
In the field of material science, 4-Aminophenyl disulfide (a related compound) has been used as a hardener for designing reprocessable, repairable, and recyclable epoxy networks. This compound is responsible for a mechanochromic effect, which is a change in color due to physical damage, as confirmed by theoretical studies (Luzuriaga et al., 2016).
Catalyzed Condensation in Renewable Chemicals
This compound has been studied for its role in the acid-catalyzed condensation of glycerol with various aldehydes and ketones. This process is of interest for converting glycerol, a renewable resource, into novel platform chemicals like [1,3]dioxan-5-ols, which are precursors for valuable 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Pharmaceutical Applications
This compound derivatives have been explored for their potential in pharmaceutical applications. For instance, they have been used in the synthesis of diorganotin(IV) complexes, which show promising antimicrobial, antioxidant, and anti-inflammatory activities (Devi, Yadav, & Singh, 2019).
Microwave-Assisted Synthesis
The derivatives of this compound have been synthesized under microwave irradiation, which is a method known for reducing reaction time and enhancing yield. This method is particularly useful given the broad spectrum of biological activity exhibited by these compounds (Khrustalev, 2009).
Photovoltaic Cell Applications
In the renewable energy sector, monomers derived from this compound have been used for the synthesis of oligophenylenevinylenes (OPVs), which are then utilized in photovoltaic cells. These cells show promising conversion efficiencies, indicating the potential of these compounds in solar energy applications (Jørgensen & Krebs, 2005).
Solubility Studies for Chemical Processing
Solubility studies of this compound derivatives in various solvents have been conducted, which are crucial for understanding their behavior in chemical processing and synthesis. These studies help in determining the best solvents for reactions and extractions involving these compounds (Yang et al., 2016).
Properties
IUPAC Name |
4-(4-aminophenyl)-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8-3-1-7(2-4-8)10-9(12)5-13-6-14-10/h1-4,9-10,12H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARWRSAEAFVTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OCO1)C2=CC=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)








![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)



